Phenylethanolaminium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

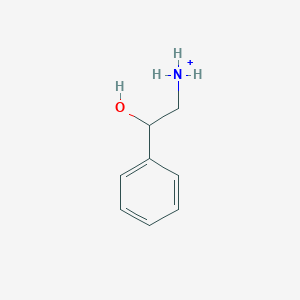

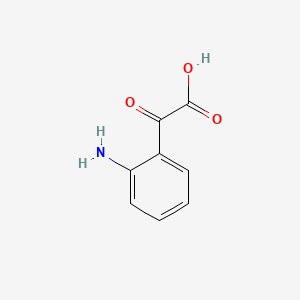

Phenylethanolaminium is an ammonium ion that is the conjugate acid of phenylethanolamine arising from protonation of the primary amino group; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate acid of a phenylethanolamine.

Phenylethanolaminium belongs to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group.

Applications De Recherche Scientifique

Phytochemistry and Pharmacological Activity

Phenylethanoid glycosides (PhGs), including Phenylethanolaminium derivatives, exhibit significant bioactivities. They are found in traditional Chinese medicines and other medicinal plants. PhGs are known for their neuroprotective, anti-inflammatory, antioxidant, antibacterial, antiviral, cytotoxic, immunomodulatory, and enzyme inhibitory effects. Additionally, their pharmacokinetic properties are also a subject of research (Xue & Yang, 2016). Another study systematically reviews the therapeutic potential of PhGs, highlighting their antibacterial, anticancer, antidiabetic, anti-inflammatory, antioxidant, antiviral, and neuroprotective properties (Wu et al., 2020).

Analytical Detection Methods

Innovative methods for detecting Phenylethanolamine A (PA), a β-agonist, have been developed. A study introduces an immunochromatographic assay based on surface-enhanced Raman scattering for ultrasensitive and quantitative detection of PA (Li et al., 2014). Another research developed a highly sensitive and specific enzyme-linked immunosorbent assay (ELISA) for detecting PA in tissue and feed samples, confirmed by liquid chromatography tandem mass spectrometry (Cao et al., 2013).

Antibacterial Applications

A study assessed the antibacterial activity of phenylethanoid glycosides isolated from Phlomis lanceolata against multi-drug-resistant strains of Staphylococcus aureus, indicating considerable activities against all tested strains (Nazemiyeh et al., 2007).

Industrial Applications

Research into the selective synthesis of 1-Phenylethanol by hydrogenation of acetophenone using supercritical CO2 is explored for its potential industrial applications, particularly in the pharmaceutical industry (More & Yadav, 2018).

Biotechnological Production

Advancements in the biotechnological production of 2-Phenylethanol, an important aromatic alcohol with various industrial applications, are discussed in a review. This includes strategies to increase production and applications of in situ product removal techniques (Hua & Xu, 2011).

Propriétés

Formule moléculaire |

C8H12NO+ |

|---|---|

Poids moléculaire |

138.19 g/mol |

Nom IUPAC |

(2-hydroxy-2-phenylethyl)azanium |

InChI |

InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/p+1 |

Clé InChI |

ULSIYEODSMZIPX-UHFFFAOYSA-O |

SMILES |

C1=CC=C(C=C1)C(C[NH3+])O |

SMILES canonique |

C1=CC=C(C=C1)C(C[NH3+])O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(4-Hydroxydithiolan-3-yl)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B1226513.png)

![3-chloro-6-methyl-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B1226514.png)

![2-[[[5-(3-Chlorophenyl)-2-furanyl]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1226524.png)

![2-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B1226525.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-thiazolyl]-4-chlorobenzamide](/img/structure/B1226526.png)

![5-(4-Chlorobenzoyl)-2-[(Z)-(dimethylamino)methylene]-3-oxo-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acid methyl ester](/img/structure/B1226529.png)

![4-[cyclohexyl(methyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide](/img/structure/B1226535.png)